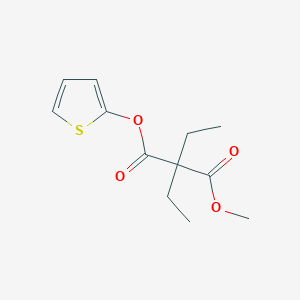

Diethyl 2-thienyl methyl malonate

Description

These compounds are pivotal in organic synthesis, pharmaceuticals, and materials science due to their reactivity and structural versatility.

Properties

Molecular Formula |

C12H16O4S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

1-O-methyl 3-O-thiophen-2-yl 2,2-diethylpropanedioate |

InChI |

InChI=1S/C12H16O4S/c1-4-12(5-2,10(13)15-3)11(14)16-9-7-6-8-17-9/h6-8H,4-5H2,1-3H3 |

InChI Key |

KKFZJMVCWKKBEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)OC)C(=O)OC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key malonate derivatives are compared based on substituent type, position, and resulting properties:

Key Research Findings

Crystal Packing and Intermolecular Interactions :

- Substituent position (e.g., methyl on C3 vs. heterocycle) drastically alters packing modes. For example, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate forms C-H—π interactions (2.94 Å distance), whereas its imidazole analogue relies on weak H-bonds .

- Symmetrical esters (e.g., diethyl malonate) lack the steric bulk of asymmetrical derivatives, reducing π-π stacking but enhancing water solubility .

Reactivity in Cycloadditions :

- Pyridinylmethylene derivatives undergo [3+2] cycloadditions with arynes to form fused heterocycles (e.g., pyrido[1,2-a]indoles) in high yields , whereas thienyl derivatives may favor different pathways due to sulfur’s electron-rich nature.

Ion-Selectivity :

- Bulky substituents (e.g., pyrenyl, naphthalenylmethyl) on malonate spacers improve Cu²⁺ selectivity by modulating dihedral angles between aromatic rings .

Biological Interactions :

- Symmetrical diethyl malonate lacks the odorant activity of ethyl caproate, likely due to its inability to bind ester-specific olfactory receptors .

Synthetic Accessibility :

- Copper-catalyzed arylation of diethyl malonate enables efficient α-aryl malonate synthesis with high functional group tolerance , though thienyl substituents may require tailored conditions.

Contradictions and Limitations

- Substituent Position vs. Reactivity: shows that minor methyl positional changes (e.g., C3 vs. This suggests that intermolecular forces are more sensitive to substituent placement than electronic effects.

- Symmetry vs.

Data Tables

Thermodynamic and Physical Properties (Selected Examples)

Preparation Methods

Knoevenagel Condensation Approach

Overview:

The most common and industrially relevant method to prepare diethyl 2-thienyl methyl malonate involves a Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and diethyl malonate. This reaction is catalyzed by bases such as piperidine and often assisted by acid catalysts like benzoic acid.

Reaction Scheme:

2-thiophenecarboxaldehyde + diethyl malonate → diethyl 2-thienyl methylene malonate → reduction → this compound

- Catalysts: Piperidine (0.05–0.10 times the mass of diethyl malonate) and benzoic acid (0.005–0.015 times the mass of diethyl malonate) enhance reaction rate and selectivity.

- Solvent: Cyclohexane is used as the reaction medium, typically in 4–6 times volume relative to diethyl malonate mass.

- Reaction Temperature: Mild heating at 50–81 °C, often around 80 °C.

- Reaction Time: Approximately 5 hours.

- Auxiliary Agents: Addition of orthoformates (e.g., trimethyl orthoformate) serves as a water scavenger, driving the equilibrium toward product formation by consuming the water generated during condensation.

Process Description:

In a typical procedure, diethyl malonate and 2-thiophenecarboxaldehyde are combined with piperidine and benzoic acid in cyclohexane. Trimethyl orthoformate is added to absorb water formed during the reaction, thus shifting equilibrium. After heating and reaction completion, cyclohexane is distilled off under reduced pressure. The crude product is extracted with ethyl acetate and purified by washing with hydrochloric acid, sodium bicarbonate, and brine solutions to remove residual catalysts and by-products. This method yields high-purity diethyl 2-thienyl methylene malonate, which can be further reduced to the methyl derivative.

| Parameter | Range/Value |

|---|---|

| Diethyl malonate (g) | 34.6 |

| 2-Thiophenecarboxaldehyde (g) | 24.6 |

| Piperidine (g) | 2.5 |

| Benzoic acid (g) | 0.3 |

| Trimethyl orthoformate (g) | 25.4 |

| Cyclohexane (mL) | 155 |

| Temperature (°C) | 50–81 (typically 80) |

| Reaction time (hours) | 5 |

Reduction of 2-thienylidene Malonate Intermediate

Overview:

The intermediate 2-thienylidene malonate formed by Knoevenagel condensation is reduced to this compound using sodium borohydride in ethanol.

- Dissolve 2-thienylidene malonate in ethanol at 25–30 °C.

- Cool the solution to 0–5 °C.

- Add sodium borohydride slowly over 2 hours while maintaining 0–5 °C.

- Stir the reaction mixture for 4 hours at 0–5 °C.

- Warm to 25–30 °C and adjust pH to 6 with acetic acid.

- Filter and concentrate under vacuum below 50 °C.

- Wash the organic layer with water and brine, treat with activated carbon, filter, and concentrate to yield this compound.

| Parameter | Range/Value |

|---|---|

| 2-Thienylidene malonate (g) | 466 |

| Ethanol (mL) | 2340 |

| Sodium borohydride (g) | 42.8 |

| Temperature (°C) | 0–5 (addition), 25–30 (final) |

| pH adjustment | To 6 with acetic acid |

| Reaction time (hours) | 6 (2 h addition + 4 h stirring) |

Alkylation and Further Functionalization

Following the preparation of this compound, it can undergo further alkylation or functional group transformations. For example, treatment with potassium hydroxide in ethanol at 25–35 °C for 48 hours followed by acidification and extraction yields ethyl 2-carboxy-3-(2-thienyl)propionate, an important intermediate for further synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of orthoformates as water scavengers in the Knoevenagel condensation significantly improves yield and purity by driving the equilibrium forward and reducing byproduct formation.

- Sodium borohydride reduction at low temperature prevents side reactions and ensures selective reduction of the double bond in the malonate intermediate.

- The described methods avoid harsh conditions and use relatively mild temperatures, making them suitable for scale-up in pharmaceutical manufacturing.

- Purification steps involving acid-base washes and activated carbon treatment are critical to remove residual catalysts and colored impurities, ensuring high product quality.

- Alternative Michael addition methods provide routes to structurally related compounds but are less commonly used for direct synthesis of this compound.

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-thienyl methyl malonate from diethyl malonate?

this compound is typically synthesized via alkylation or condensation reactions. A common method involves reacting diethyl malonate with a 2-thienylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., sodium ethoxide) to facilitate enolate formation . Key steps include:

- Enolate generation : Deprotonation of diethyl malonate using a strong base.

- Electrophilic substitution : Reaction with 2-thienylmethyl halide to introduce the thienylmethyl group.

- Workup : Acidic hydrolysis and purification via distillation or chromatography.

Optimization Tip: Use anhydrous solvents and inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm regioselectivity and ester group integrity (e.g., δ 1.2–1.4 ppm for ethyl groups, δ 4.1–4.3 ppm for ester oxygens) .

- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 307 [M+Na]⁺ for a related malonate derivative) .

- IR Spectroscopy : Identifies carbonyl stretches (~1740 cm⁻¹) and C-S bonds from the thienyl group .

Q. How does solvent choice impact the stability of this compound during storage?

Polar aprotic solvents (e.g., DCM, THF) are preferred for long-term stability. Avoid protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Storage at –20°C under nitrogen minimizes thermal decomposition and oxidation of the thienyl group .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic reactivity of this compound in cross-coupling reactions?

The malonate’s enolate acts as a nucleophile in:

- Michael additions : Conjugate addition to α,β-unsaturated carbonyl compounds .

- Copper-catalyzed arylations : Coupling with aryl halides via single-electron transfer (SET) mechanisms, forming C–C bonds at the α-position .

Mechanistic Insight: Steric hindrance from the thienyl group slows reactivity compared to unsubstituted diethyl malonate, requiring elevated temperatures (80–100°C) .

Q. How can kinetic studies resolve contradictions in reported reaction yields for malonate derivatives?

Use variable-temperature NMR or stopped-flow kinetics to:

- Quantify enolate formation rates under different bases (e.g., NaH vs. LDA).

- Identify competing pathways (e.g., hydrolysis vs. alkylation) .

Case Study: Arylations with electron-deficient aryl halides show faster kinetics due to enhanced electrophilicity, explaining yield discrepancies in literature .

Q. What strategies address data inconsistencies in biological activity studies of thienyl-substituted malonates?

- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to account for nonlinear effects.

- Enzyme inhibition assays : Compare IC₅₀ values against control malonates (e.g., dimethyl malonate) to isolate thienyl-specific effects .

- In silico modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., kinases) .

Methodological Guidance for Data Interpretation

Q. How to design experiments evaluating malonate derivatives as intermediates in heterocyclic synthesis?

Q. How to validate the environmental fate data for diethyl malonate analogs?

- EPA framework : Cross-reference with dimethyl malonate data (CASRN 108-59-8) for biodegradation and ecotoxicity endpoints .

- Analog read-across : Use QSAR models to predict logP and bioaccumulation factors for thienyl derivatives .

Conflict Resolution in Literature

Q. Why do some studies report conflicting thermal stability data for malonate esters?

Discrepancies arise from:

- Impurity profiles : Residual acids or bases accelerate decomposition.

- Analytical methods : TGA (5% weight loss at 150°C) vs. DSC (endothermic peaks at 120°C) .

Recommendation: Replicate studies using HPLC-purity (>99%) samples and standardized heating rates.

Q. How to leverage this compound in drug discovery workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.